molecular formula C18H19N3O2S B4017991 N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine

N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine

Cat. No. B4017991
M. Wt: 341.4 g/mol
InChI Key: YCUGYQJADWATHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine involves multiple steps, including reactions from simple precursors to obtain the desired thieno[2,3-d]pyrimidin derivatives. For instance, the synthesis of related thieno[2,3-d]pyrimidin derivatives involves various chemical reactions, such as the aza-Wittig reaction and annulation processes, to construct the pyrimidine scaffold with specific substituents (Ishikawa & Yamaguchi, 1980).

Molecular Structure Analysis

The molecular structure of N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine and related compounds has been elucidated using various spectroscopic techniques. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule, revealing how the thieno[2,3-d]pyrimidine ring binds in a specific mode, which is crucial for understanding its interactions and potential biological activities (Gangjee et al., 2009).

Chemical Reactions and Properties

N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine undergoes various chemical reactions, indicating its reactivity and potential for derivatization. For example, the compound and its analogs participate in reactions such as the Ullmann reaction, showcasing their ability to form new bonds and derivatives with potential biological activity (Gangjee et al., 2008).

Physical Properties Analysis

The physical properties of N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are essential for determining its suitability in various applications, including pharmaceutical formulations and material science.

Chemical Properties Analysis

The chemical properties of N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine, including its acidity, basicity, and reactivity towards different reagents, are crucial for understanding its behavior in chemical reactions and biological systems. Studies have shown that such compounds exhibit significant inhibitory activity against enzymes, highlighting the importance of the thieno[2,3-d]pyrimidine scaffold in medicinal chemistry (Gangjee et al., 2005).

properties

IUPAC Name

3-methyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-3-11(2)15(18(22)23)21-16-14-13(12-7-5-4-6-8-12)9-24-17(14)20-10-19-16/h4-11,15H,3H2,1-2H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUGYQJADWATHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=C2C(=CSC2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Methyl-2-(5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine

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